3-Nitrosalicylic Acid-d3
Description
Strategic Importance of Deuterium (B1214612) Labeling in Contemporary Chemical and Biological Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a game-changer in scientific research. clearsynth.com Its subtle increase in mass compared to protium (B1232500) (¹H) imparts unique physical properties to molecules without significantly altering their chemical behavior in most reactions. clearsynth.com This makes deuterated compounds invaluable probes for a wide array of studies.
The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. libretexts.org The C-D bond is stronger and has a lower vibrational frequency, meaning more energy is required to break it. libretexts.orgwikipedia.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.orgwikipedia.org The magnitude of the KIE, often expressed as the ratio of the rate constants (kH/kD), can provide profound insights into the reaction mechanism, particularly the rate-determining step. libretexts.orgwikipedia.org
There are two main types of deuterium KIEs:
Primary KIEs are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu
Secondary KIEs occur when the labeled atom is not directly involved in bond breaking but is located at or near the reaction center. princeton.eduacs.org These effects are generally smaller and can be used to probe changes in hybridization and steric environment at the transition state. princeton.edu
The unique properties of deuterated compounds make them indispensable tools in a variety of scientific applications:
Elucidating Reaction Mechanisms: By selectively labeling different positions in a molecule with deuterium, chemists can track the movement of atoms and unravel complex reaction pathways. clearsynth.comclearsynth.comthalesnano.com
Metabolic Pathway Tracing: In biological systems, deuterium-labeled compounds are used to trace the metabolic fate of drugs, nutrients, and other molecules. clearsynth.commdpi.comnih.gov This allows researchers to understand how compounds are absorbed, distributed, metabolized, and excreted. clearsynth.comthalesnano.com
Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. thalesnano.comclearsynth.comscioninstruments.com Since they have nearly identical chemical properties to their non-labeled counterparts but a different mass-to-charge ratio, they can be used to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. clearsynth.comscioninstruments.com
NMR Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals of the solvent, allowing for clearer spectra of the analyte. clearsynth.comclearsynth.com
Overview of Salicylic (B10762653) Acid Derivatives and Their Significance in Academic Inquiry
Salicylic acid and its derivatives have long been a subject of intense scientific interest due to their wide range of applications, from pharmaceuticals to materials science. The introduction of a nitro group onto the salicylic acid scaffold further diversifies its chemical properties and potential uses.
The nitration of salicylic acid can result in the formation of two primary mononitrated isomers: 3-nitrosalicylic acid and 5-nitrosalicylic acid. lookchem.comtandfonline.comtandfonline.com The position of the nitro group relative to the hydroxyl and carboxylic acid groups significantly influences the molecule's electronic properties, acidity, and reactivity. ontosight.ai The synthesis of these isomers often involves the nitration of salicylic acid using a mixture of nitric and sulfuric acids, which typically yields a mixture of the 3-nitro and 5-nitro products. lookchem.comtandfonline.comtandfonline.com The separation of these isomers is a crucial step in obtaining the pure compounds for further study. lookchem.comtandfonline.com
| Isomer | Chemical Structure | Key Features |
| 3-Nitrosalicylic Acid | A nitro group ortho to the hydroxyl group and meta to the carboxylic acid group. | Influences intramolecular hydrogen bonding and electronic distribution. |
| 5-Nitrosalicylic Acid | A nitro group para to the hydroxyl group and meta to the carboxylic acid group. | Affects acidity and overall molecular polarity. |
Historically, research on nitrosalicylic acids has focused on their synthesis and chemical characterization. lookchem.comtandfonline.comprepchem.com Early methods often involved harsh reaction conditions and resulted in mixtures of isomers that were difficult to separate. lookchem.comtandfonline.com More recent research has focused on developing improved and more selective synthetic methods. lookchem.comtandfonline.comtandfonline.com
Current research is exploring the diverse applications of nitrosalicylic acids. They are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical products. lookchem.comtandfonline.com For instance, 3-nitrosalicylic acid is a precursor for the synthesis of 3-aminosalicylates and 3-aminosalicylamides. lookchem.comtandfonline.com Furthermore, their unique chemical structures make them interesting candidates for studies in coordination chemistry and materials science. sigmaaldrich.com
Rationale for Investigating 3-Nitrosalicylic Acid-d3
The investigation of this compound is driven by its potential to serve as a powerful tool in several areas of scientific research. As the deuterated analog of 3-nitrosalicylic acid, it offers the combined advantages of isotopic labeling and the inherent chemical properties of the parent molecule. pharmaffiliates.com
Specifically, this compound is valuable as:
A Labeled Intermediate: It serves as a key intermediate in the synthesis of other labeled compounds, such as Mesalamine-d3, which is the labeled active metabolite of Sulfasalazine. pharmaffiliates.com This allows for detailed pharmacokinetic and metabolic studies of these important pharmaceutical compounds.
An Internal Standard: In analytical chemistry, particularly in mass spectrometry-based methods, this compound can be used as an internal standard for the accurate quantification of 3-nitrosalicylic acid in various matrices. clearsynth.comscioninstruments.com Its use helps to correct for variability during sample analysis, leading to more reliable data. clearsynth.comscispace.com
A Mechanistic Probe: The deuterium label can be used to study the mechanisms of reactions involving 3-nitrosalicylic acid. By observing the kinetic isotope effects, researchers can gain insights into the bond-breaking and bond-forming steps of a reaction. libretexts.orgwikipedia.orgnih.gov
| Property of this compound | Research Application |
| Molecular Formula | C₇H₂D₃NO₅ |
| Molecular Weight | 186.14 g/mol |
| Application | Labeled analogue for use as an internal standard and in metabolic studies. pharmaffiliates.com |
| Synthetic Utility | Intermediate in the synthesis of other labeled compounds, such as Mesalamine-d3. pharmaffiliates.com |
Specific Research Questions Addressed by Deuterium Substitution at Position 3
The strategic placement of deuterium atoms at the 3-position of the aromatic ring in this compound allows researchers to investigate several key scientific questions. A primary application is in quantitative analysis, where it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, correcting for any loss of analyte. Its distinct mass, however, allows for its separate detection by a mass spectrometer.
A more fundamental research question addressed by this specific deuteration pattern is the exploration of the kinetic isotope effect (KIE) . The C-H bond at position 3 is replaced by a C-D bond. In chemical reactions where this bond is cleaved in the rate-determining step, the reaction will proceed at a slower rate for the deuterated compound due to the greater strength of the C-D bond compared to the C-H bond. nih.gov Studying the KIE for reactions involving the aromatic ring of nitrosalicylic acid can provide valuable insights into reaction mechanisms. For instance, in studies of atmospheric degradation or metabolic pathways of aromatic pollutants, observing a significant KIE would indicate that the cleavage of the C-H bond at that position is a critical step in the process.
Furthermore, the deuterium labeling at a specific site that is not readily exchangeable (unlike the acidic protons on the carboxyl and hydroxyl groups) ensures the stability of the label throughout various chemical and biological processes. wikipedia.org This allows for precise tracing of the molecule's fate, for example, in environmental studies tracking the transformation of nitrophenolic compounds in different matrices.
Contribution to Fundamental Understanding of Deuterated Aromatic Systems
The study of this compound contributes to a broader understanding of deuterated aromatic systems in several ways. By serving as a model compound, it allows for the detailed investigation of the effects of deuterium substitution on the physicochemical properties of aromatic molecules. These properties include slight alterations in acidity, solubility, and chromatographic retention times, which, although minor, can be significant in high-precision analytical methods. cymitquimica.com
Moreover, the use of specifically labeled compounds like this compound in spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, helps to elucidate the subtle changes in molecular vibrations and magnetic environments caused by the presence of deuterium. mdpi.com This information is crucial for the fundamental understanding of molecular structure and dynamics.
In the context of mass spectrometry, the well-defined fragmentation patterns of deuterated standards like this compound are instrumental. Researchers can study how the presence of deuterium on the aromatic ring influences fragmentation pathways upon ionization. This knowledge is not only vital for developing robust analytical methods but also contributes to the fundamental principles of mass spectrometric behavior of organic molecules. For example, a study on the fragmentation of peptides using 5-nitrosalicylic acid as a matrix in MALDI mass spectrometry revealed that the nitro group can abstract hydrogen atoms, influencing the fragmentation process. nih.gov Investigating the behavior of its deuterated analogue could provide further mechanistic details.
A practical example of its application is in environmental science, where researchers from the University of California, Berkeley, utilized this compound as an internal standard for the quantification of 5-nitrosalicylic acid in secondary organic aerosol tracers from aromatic hydrocarbons. copernicus.orgd-nb.info This research highlights the importance of such labeled compounds in accurately measuring the atmospheric concentrations of pollutants.
Detailed Research Findings
The primary application of this compound found in the scientific literature is as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry.
| Research Area | Application of this compound | Analyte Quantified | Sample Matrix | Key Finding | Reference |
| Environmental Chemistry | Internal Standard for GC-MS Analysis | 5-Nitrosalicylic acid | Secondary Organic Aerosol | Enabled accurate quantification of an important anthropogenic secondary organic aerosol tracer. | copernicus.orgd-nb.info |
This table is based on the available research and will be updated as more studies utilizing this specific compound are published.
Properties
Molecular Formula |
C₇H₂D₃NO₅ |
|---|---|
Molecular Weight |
186.14 |
Synonyms |
2-Hydroxy-3-nitrobenzoic-d3 Acid; NSC 182-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into 3 Nitrosalicylic Acid
Regioselective Deuteration Strategies for Aromatic Systems
The precise introduction of deuterium (B1214612) atoms onto an aromatic ring is a significant challenge in synthetic organic chemistry. For a molecule such as salicylic (B10762653) acid, the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents govern the reactivity and regioselectivity of electrophilic substitution reactions, including hydrogen-deuterium (H/D) exchange. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This interplay of directing effects can be harnessed to achieve regioselective deuteration.
Direct Hydrogen-Deuterium Exchange Reactions
Direct H/D exchange reactions represent an atom-economical approach to deuterium labeling, wherein hydrogen atoms on the aromatic ring are directly swapped with deuterium from a deuterium source, typically deuterium oxide (D₂O).
Acid-catalyzed exchange is a common method for deuterating aromatic rings. In the context of phenols, deuterated sulfuric acid can facilitate the exchange of protons at the ortho and para positions relative to the hydroxyl group. For salicylic acid, this would correspond to positions 3, 5, and the acidic proton of the hydroxyl group.
Base-catalyzed exchange can also be employed. The use of a base can deprotonate the phenolic hydroxyl group, increasing the electron density of the aromatic ring and further activating it towards electrophilic deuteration at the ortho and para positions.
Deuterated Precursor Synthesis and Subsequent Transformation
An alternative and often more controlled approach to obtaining a specifically deuterated final product is to start with a deuterated precursor. Commercially available salicylic acid-d₄ (deuterated at positions 3, 4, 5, and 6) and salicylic acid-d₆ (fully deuterated ring and hydroxyl proton) can serve as excellent starting materials.
The synthesis of specifically labeled deuterium derivatives of salicylic acid has been a subject of interest for spectroscopic and mechanistic studies. These deuterated precursors can then be carried forward in a synthetic sequence. For instance, starting with salicylic acid-d₄, a subsequent nitration step would yield the desired 3-nitrosalicylic acid with deuterium atoms at the 4, 5, and 6 positions. The challenge in this approach lies in controlling the regioselectivity of the subsequent reaction on the already deuterated ring, as the kinetic isotope effect may influence the reaction pathway.
Catalytic Deuteration Methods for Aromatic Carboxylic Acids
Transition metal-catalyzed H/D exchange reactions have emerged as powerful tools for the regioselective deuteration of aromatic compounds under mild conditions. The carboxylic acid group can act as a directing group, facilitating the exchange at the ortho positions.
Various transition metal complexes, including those of iridium, rhodium, palladium, and ruthenium, have been shown to be effective catalysts for this transformation. For example, iridium(I) N-heterocyclic carbene/phosphine complexes can achieve highly effective and selective ortho-directed H/D exchange on aryl carboxylic acids. Similarly, cationic Rh(III) catalysts have been used for the ortho-deuteration of acidic aromatic compounds in D₂O. Palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source has also been developed.
These catalytic methods offer the advantage of high regioselectivity, often targeting the C-H bonds ortho to the directing group, which in the case of salicylic acid would be the 3 and 6 positions. By carefully selecting the catalyst and reaction conditions, it is possible to achieve specific deuteration patterns.
| Catalyst System | Directing Group | Position of Deuteration | Deuterium Source | Reference |
| Iridium(I) NHC/phosphine complex | -COOH | ortho | D₂O | strath.ac.uk |
| Cationic Rh(III) complex | -COOH | ortho | D₂O | acs.org |
| Palladium(II) acetate | -COOH | ortho | D₂O | researchgate.net |
| Ruthenium complex | Various N- and O-containing groups | ortho | D₂O | nih.gov |
Multi-Step Synthetic Sequences for 3-Nitrosalicylic Acid-d3
The synthesis of this compound typically involves a multi-step approach that combines a deuteration strategy with a subsequent functional group transformation, namely nitration.
Design of Synthetic Routes Incorporating Deuterium Sources
A plausible and efficient synthetic route to this compound begins with the regioselective deuteration of salicylic acid, followed by nitration. The choice of the deuteration method will dictate the final positions of the deuterium atoms.
Route 1: Deuteration followed by Nitration
Regioselective Deuteration of Salicylic Acid: Salicylic acid is subjected to a regioselective deuteration process to introduce three deuterium atoms onto the aromatic ring, yielding salicylic acid-d3. Based on the directing effects of the hydroxyl and carboxyl groups, and the common outcomes of H/D exchange reactions on phenols, the likely positions for deuteration are 4, 5, and 6. This can be achieved through carefully controlled acid- or base-catalyzed exchange or through specific transition metal-catalyzed methods.
Nitration of Salicylic Acid-d3: The resulting salicylic acid-d3 is then nitrated. The nitration of salicylic acid typically yields a mixture of 3-nitro and 5-nitrosalicylic acids. The hydroxyl group directs the incoming nitro group to the ortho (position 3) and para (position 5) positions. The reaction conditions can be tuned to favor the formation of the 3-nitro isomer.
Route 2: Using a Deuterated Precursor
Synthesis of a Deuterated Phenol: A simpler starting material, such as phenol, can be deuterated first. Treatment of phenol with a deuterium source under appropriate catalytic conditions can yield phenol-d5.
Carboxylation: The deuterated phenol can then be carboxylated, for example, through the Kolbe-Schmitt reaction, to introduce the carboxylic acid group, yielding deuterated salicylic acid.
Nitration: The final step is the nitration of the deuterated salicylic acid to introduce the nitro group at the 3-position.
Optimization of Reaction Conditions for Isotopic Enrichment and Yield
Achieving high isotopic enrichment and chemical yield is paramount in the synthesis of labeled compounds. Several factors must be carefully controlled and optimized throughout the synthetic sequence.
For the Deuteration Step:
Deuterium Source: The choice and purity of the deuterium source (e.g., D₂O, D₂ gas) are critical. A large excess of the deuterium source is often used to drive the equilibrium towards the deuterated product.
Catalyst Loading: In catalytic deuteration, the catalyst concentration needs to be optimized to ensure efficient exchange without promoting side reactions.
Temperature and Reaction Time: These parameters have a significant impact on the extent of deuteration. Higher temperatures and longer reaction times generally lead to higher isotopic incorporation but may also result in reduced yields due to decomposition.
Solvent: The choice of solvent can influence the solubility of the substrate and the catalyst, thereby affecting the reaction rate and efficiency.
For the Nitration Step:
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and its concentration will affect the regioselectivity and the extent of nitration.
Temperature: Nitration reactions are often highly exothermic. Careful temperature control is crucial to prevent over-nitration and the formation of byproducts.
Reaction Time: The reaction time must be optimized to ensure complete conversion of the starting material while minimizing the formation of unwanted isomers or polynitrated products.
The following table provides a hypothetical example of optimized reaction conditions for the synthesis of this compound, based on known methodologies for deuteration and nitration.
| Step | Reactant | Reagents and Conditions | Product | Expected Isotopic Enrichment | Expected Yield |
| 1. Deuteration | Salicylic Acid | D₂SO₄, D₂O, 100°C, 24h | Salicylic Acid-d3 (at positions 4, 5, 6) | >95% | 80-90% |
| 2. Nitration | Salicylic Acid-d3 | HNO₃, H₂SO₄, 0-5°C, 2h | This compound | >95% | 60-70% (of the 3-nitro isomer) |
Advanced Separation and Purification Techniques for Deuterated Analogs
Chromatographic Methodologies for Isotope Separation
Chromatographic separation of isotopologues is a challenging yet essential process in areas such as drug discovery and stable isotope dilution assays. researchgate.netnih.gov The separation relies on the chromatographic isotope effect (CIE), which refers to the changes in chromatographic retention due to differences in the isotopic content of molecules. researchgate.net Heavier isotopic compounds may elute either earlier or later than their lighter counterparts depending on the nature of the stationary phase and the position of the deuterium atoms. nih.gov
Gas-liquid chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the primary methods employed for this purpose. nih.govnih.goviaea.org
Gas Chromatography (GC):
GC has been successfully used to separate numerous isotopologue pairs. researchgate.netnih.gov The choice of stationary phase is critical and influences the separation efficiency and even the elution order. nih.gov A study evaluating various stationary phases for the separation of 47 isotopologue pairs found that nonpolar stationary phases often lead to an "inverse isotope effect," where the heavier, deuterated compound elutes before the lighter, protiated one. Conversely, polar stationary phases tend to exhibit a "normal isotope effect," with the lighter compound eluting first. nih.gov The location of the deuterium atoms also impacts retention times; deuterium substitution on aliphatic groups can have a more significant inverse isotope effect than substitution on aromatic rings. researchgate.netnih.gov
| Stationary Phase Type | Example Phase | General Polarity | Observed Isotope Effect | Best Suited For |
|---|---|---|---|---|
| Polydimethylsiloxane (PDMS) | PDMS-5 | Nonpolar | Inverse (Heavier elutes first) | Nonpolar analytes |
| Phenyl Substituted PDMS | SPB-20 | Intermediate Polarity | Both Normal and Inverse | Aprotic-dipolar analytes |
| Polyethylene Glycol (Wax) | PAG | Polar | Normal (Lighter elutes first) | Protic-polar analytes |
| Ionic Liquid | IL111i | Polar | Normal (Lighter elutes first) | Broad range of isotopologues |
High-Performance Liquid Chromatography (HPLC):
HPLC is another powerful technique for separating isotopic analogs, particularly in the context of isotope dilution assays. nih.gov This method can be used to separate a deuterated compound from its endogenous, non-deuterated form before quantification. nih.gov The versatility of HPLC, with its wide range of available stationary and mobile phases, allows for the development of highly specific methods tailored to the compound of interest, such as this compound. The separation principle remains based on the subtle differences in molecular interactions with the stationary phase caused by isotopic substitution. nih.goviaea.org
Crystallization and Isolation Protocols for High Purity
Crystallization is a fundamental and highly effective method for purifying solid organic compounds to achieve a high degree of chemical and isotopic purity. uct.ac.za The process leverages differences in solubility between the desired compound and impurities. For a deuterated compound like this compound, crystallization can effectively remove both process-related chemical impurities and the corresponding protiated analog.
The core principle involves dissolving the impure solid in an appropriate solvent at an elevated temperature to create a saturated solution. mt.com As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. mt.com Most impurities, being present in lower concentrations, remain dissolved in the solvent, or "mother liquor." mt.com
Achieving high purity requires careful control over several parameters:
Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. uct.ac.zamt.com This differential solubility is key to maximizing yield and purity.
Controlled Cooling: Slow and undisturbed cooling is crucial. It allows for the formation of large, well-ordered crystals, which are inherently purer as they exclude impurities from their lattice structure. rochester.edu Rapid cooling can cause impurities to become trapped within the crystals.
Filtration and Washing: Once crystallization is complete, the solid product is separated from the mother liquor via filtration. mt.com A subsequent wash with a small amount of cold, pure solvent helps to remove any residual impurities adhering to the crystal surfaces. uct.ac.za
Recrystallization: For exceptionally high purity requirements, the process can be repeated. Each successive recrystallization step further reduces the level of impurities. uct.ac.za A published synthesis for the non-deuterated 3-Nitrosalicylic acid notes that the crude product is recrystallized twice from water to yield pure needles. prepchem.com In another improved synthesis, the potassium salt of 3-nitrosalicylic acid was selectively crystallized from a mixture of isomers, demonstrating the power of this technique for separating closely related molecules. researchgate.net
For industrial-scale applications requiring ultra-high purity, advanced techniques such as Melt Crystallization can be employed. This method involves crystallizing the compound directly from its melt, often in a single step, and can deliver purities of 99.99% or higher. gea.com
| Parameter | Specification | Rationale |
|---|---|---|
| Solvent | Deionized Water | The non-deuterated analog shows good solubility in hot water and crystallizes upon cooling. prepchem.com |
| Dissolution Temperature | ~90-100 °C | To ensure complete dissolution and formation of a saturated solution. uct.ac.za |
| Cooling Protocol | Slow cooling to room temperature, followed by refrigeration. | Promotes the growth of large, pure crystals and minimizes impurity inclusion. rochester.edu |
| Isolation | Vacuum Filtration | Efficient separation of the solid crystalline product from the mother liquor. mt.com |
| Washing | Ice-cold deionized water | Removes residual mother liquor without significantly re-dissolving the product crystals. uct.ac.zaresearchgate.net |
| Drying | Vacuum oven at low heat | Removes residual solvent without decomposing the product. |
Advanced Spectroscopic and Structural Elucidation Techniques for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of deuterated compounds. rsc.org It not only confirms the successful incorporation of deuterium (B1214612) but also provides detailed information about the specific sites of labeling.
For 3-Nitrosalicylic Acid-d3, ¹H NMR would be the initial step to verify deuteration. The proton spectrum of the unlabeled compound shows distinct signals for the aromatic protons. Upon deuteration, the signals corresponding to the positions where deuterium atoms have replaced protons would disappear or significantly decrease in intensity. wikipedia.orglibretexts.org Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of labeling. wikipedia.orgsigmaaldrich.com Due to the low natural abundance of deuterium (0.016%), samples must typically be enriched to obtain a strong enough signal. wikipedia.org
Table 1: Expected ¹H NMR Spectral Changes for 3-Nitrosalicylic Acid upon Deuteration Hypothetical data based on the structure of 3-Nitrosalicylic Acid.
| Position | Unlabeled ¹H Chemical Shift (ppm, approx.) | Expected Signal in ¹H NMR of this compound |
|---|---|---|
| H-4 | ~7.1 | Absent |
| H-5 | ~8.1 | Absent |
| H-6 | ~6.7 | Absent |
| -OH | Variable | Present |
| -COOH | Variable | Present |
This table assumes deuteration occurs at positions 4, 5, and 6 of the aromatic ring.
Application of Multi-Dimensional NMR Experiments (e.g., 2D NMR, HSQC, HMBC) for Deuterium Assignment
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the location of deuterium labels, especially in complex molecules. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. An HSQC experiment correlates protons with the carbon atoms to which they are directly attached.
In the analysis of this compound, an HSQC spectrum would show cross-peaks for all C-H bonds present in the molecule. However, for the carbon atoms that are bonded to deuterium (C-D), the corresponding cross-peaks would be absent from the ¹H-¹³C HSQC spectrum. This absence provides definitive confirmation of the specific sites of deuteration. cdnsciencepub.com The large upfield isotope shift induced by deuterium on the ¹³C resonance can also help separate the signals of deuterated carbons from their unlabeled counterparts. cdnsciencepub.com
Deuterium Quadrupole Coupling and Relaxation Studies in Solution and Solid State
Deuterium is a quadrupolar nucleus with a spin I=1. wikipedia.org The interaction between its nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus is known as quadrupole coupling. nih.gov This interaction is highly sensitive to the electronic environment and molecular motion.
In solution, rapid and isotropic molecular tumbling averages the quadrupolar interaction to zero. nih.gov However, the mechanism still drives nuclear spin relaxation. Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide valuable information about the rotational correlation times and dynamics of the C-D bond vector in solution.
In the solid state, molecular motions are restricted, and the quadrupolar interaction is not averaged out. This results in characteristic spectral line shapes that are highly dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org Analysis of these line shapes provides detailed insights into molecular dynamics, such as the rates and geometries of rotational jumps or librations. nih.gov The deuterium quadrupole coupling constant (Cq) is a measure of the strength of this interaction. nih.gov
Table 2: Key Parameters in Deuterium NMR
| Parameter | Symbol | Information Provided |
|---|---|---|
| Quadrupole Coupling Constant | Cq | Strength of the interaction between the deuterium nucleus and the local electric field gradient; sensitive to the electronic structure of the C-D bond. nih.gov |
| Asymmetry Parameter | η | Describes the deviation of the electric field gradient from axial symmetry. nih.gov |
| Spin-Lattice Relaxation Time | T₁ | Characterizes the rate at which the nuclear spins return to thermal equilibrium; sensitive to molecular motions at the Larmor frequency. |
| Spin-Spin Relaxation Time | T₂ | Characterizes the decay of transverse magnetization; sensitive to slower molecular motions. |
Proton-Detected Deuterium NMR for Enhanced Sensitivity
One of the challenges of direct ²H NMR is its inherently low sensitivity compared to ¹H NMR. Proton-detected deuterium NMR is a technique designed to overcome this limitation. nih.gov In these experiments, the magnetization is transferred from the low-sensitivity deuterium nuclei to the high-sensitivity protons for detection.
This approach significantly enhances the signal-to-noise ratio, allowing for the analysis of samples with low isotopic enrichment or those available only in small quantities. For this compound, this method could be used to obtain high-quality spectra in a shorter amount of time, facilitating precise confirmation of the deuterium labeling pattern. nih.gov Applying proton decoupling can further enhance precision by reducing the linewidths of peaks in the deuterium spectrum. aps.org
Mass Spectrometry (MS) Approaches for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing essential information on molecular weight, isotopic enrichment, and structural integrity. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is critical for accurately determining the isotopic purity of this compound. nih.gov Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing it to distinguish between isotopologues that have very small mass differences. acs.org
By analyzing the isotopic cluster of the molecular ion, HRMS can resolve and quantify the relative abundances of the unlabeled compound (d₀), the desired d₃-labeled compound, and other isotopologues (d₁, d₂, d₄, etc.) that may be present as impurities from the synthesis. This allows for a precise calculation of the isotopic enrichment. rsc.orgccspublishing.org.cn
Table 3: Calculated Exact Masses of 3-Nitrosalicylic Acid Isotopologues Based on monoisotopic masses: C=12.000000, H=1.007825, D=2.014102, N=14.003074, O=15.994915.
| Isotopologue | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| d₀ | C₇H₅NO₅ | 183.01677 |
| d₁ | C₇H₄DNO₅ | 184.02305 |
| d₂ | C₇H₃D₂NO₅ | 185.02932 |
| d₃ | C₇H₂D₃NO₅ | 186.03560 |
| d₄ | C₇HD₄NO₅ | 187.04187 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of molecules by analyzing their fragmentation patterns. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting product ions are mass-analyzed. wikipedia.orglongdom.org
By comparing the MS/MS spectrum of this compound with that of its unlabeled analog, the location of the deuterium labels can be confirmed. researchgate.net
A fragment ion that retains all three deuterium atoms will have an m/z value that is 3 units higher than the corresponding fragment from the unlabeled compound.
A fragment ion that results from the loss of the deuterated portion of the molecule will have the same m/z in both the labeled and unlabeled spectra.
A fragment containing one or two deuterium atoms will exhibit a mass shift of +1 or +2, respectively.
This analysis provides definitive evidence for the location of the isotopic labels and helps to elucidate the gas-phase fragmentation chemistry of the molecule. nih.govnih.gov
Table 4: Hypothetical Fragmentation Analysis of this compound by MS/MS Assumes deuteration on the aromatic ring and fragmentation of the [M-H]⁻ precursor ion.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Structure | Expected Fragment m/z (Unlabeled) | Expected Fragment m/z (d₃-labeled) |
|---|---|---|---|---|
| 182.0 | H₂O | [C₇H₂NO₄]⁻ | 164.0 | 167.0 |
| 182.0 | CO₂ | [C₆H₄NO₃]⁻ | 138.0 | 141.0 |
| 138.0 | NO₂ | [C₆H₄O]⁻ | 92.0 | 95.0 |
Isotope Distribution Analysis for Deuteration Ratio Calculation
Isotope Distribution Analysis, primarily conducted via mass spectrometry (MS), is a cornerstone technique for verifying the successful incorporation of deuterium and calculating the deuteration ratio in isotopically labeled compounds like this compound. The principle lies in the mass difference between hydrogen (≈1.008 amu) and deuterium (≈2.014 amu). This mass difference results in a distinct shift in the molecular weight of the deuterated compound compared to its non-deuterated analogue.
For 3-Nitrosalicylic Acid (C₇H₅NO₅), the monoisotopic mass is approximately 183.02 Da. In this compound (C₇H₂D₃NO₅), the replacement of three hydrogen atoms with deuterium results in a molecular weight increase of approximately 3 Da, giving a predicted monoisotopic mass of about 186.04 Da.
High-resolution mass spectrometry can resolve the isotopic peaks of molecules containing different numbers of deuterium atoms (d₀, d₁, d₂, d₃, etc.). By analyzing the relative intensities of these peaks in the mass spectrum, the isotopic purity and the distribution of deuterated species within a sample can be accurately determined. The deuteration ratio is calculated by comparing the abundance of the target d₃ species to the sum of all isotopic species.
Table 1: Hypothetical Isotope Distribution Data for a Sample of this compound This table illustrates representative data that would be obtained from a mass spectrometry analysis to determine the deuteration percentage.
| Isotopic Species | Molecular Formula | Predicted Mass (Da) | Relative Intensity (%) |
| Unlabeled (d₀) | C₇H₅NO₅ | 183.02 | 1.5 |
| d₁-labeled | C₇H₄D₁NO₅ | 184.02 | 3.5 |
| d₂-labeled | C₇H₃D₂NO₅ | 185.03 | 5.0 |
| d₃-labeled (Target) | C₇H₂D₃NO₅ | 186.04 | 90.0 |
From this representative data, the deuteration percentage for the target d₃-labeled compound would be calculated at 90.0%.
Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights into Isotopic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the structural and bonding characteristics of molecules. When applied to deuterated compounds, it becomes a powerful tool for confirming the position of isotopic labels and understanding the kinetic isotope effect. The substitution of a hydrogen atom with a heavier deuterium atom alters the reduced mass of the corresponding bond, leading to a predictable decrease in its vibrational frequency.
Analysis of Isotopic Shifts in Fundamental Vibrational Modes
The most significant and readily observable isotopic shifts occur for vibrational modes directly involving the substituted atom. In this compound, where the deuterium atoms are typically located on the aromatic ring, the C-D stretching and bending vibrations will differ markedly from the C-H vibrations in the unlabeled compound.
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond. The reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D stretching frequency is lower than the C-H stretching frequency. The theoretical ratio of ν(C-H) / ν(C-D) is approximately √2, or ~1.41. In practice, this ratio is often observed to be between 1.35 and 1.41. libretexts.org
Aromatic C-H Stretch: Typically observed in the 3000-3100 cm⁻¹ region of an IR or Raman spectrum. pressbooks.publibretexts.org
Aromatic C-D Stretch: Expected to shift to a lower frequency, appearing in the 2200-2350 cm⁻¹ region. chemrxiv.org
Similar shifts, though of different magnitudes, are expected for in-plane and out-of-plane bending modes. These predictable shifts provide definitive evidence of successful deuteration.
Table 2: Comparison of Expected Fundamental Vibrational Modes for 3-Nitrosalicylic Acid vs. This compound (Aromatic Substitution) This table presents a comparison of typical frequency ranges for key vibrational modes, illustrating the expected isotopic shifts.
| Vibrational Mode | Unlabeled Compound (C-H) Frequency (cm⁻¹) | Deuterated Compound (C-D) Frequency (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |
| Aromatic C-X Stretch | 3000 - 3100 | 2200 - 2350 | ~800 - 850 |
| Aromatic C-X In-Plane Bend | 1000 - 1300 | 800 - 1000 | ~200 - 300 |
| Aromatic C-X Out-of-Plane Bend | 690 - 900 | 500 - 700 | ~190 - 200 |
Correlation of Vibrational Spectra with Deuterium Position and Bonding
The specific pattern of isotopic shifts across the vibrational spectrum allows for the precise correlation of these shifts with the positions of the deuterium atoms. For this compound, the disappearance or significant reduction in the intensity of peaks in the aromatic C-H stretching region (3000-3100 cm⁻¹) coupled with the appearance of new bands in the C-D stretching region (2200-2350 cm⁻¹) would strongly indicate that deuteration has occurred on the aromatic ring.
Furthermore, the fine structure of the out-of-plane bending modes in the 690-900 cm⁻¹ range is sensitive to the substitution pattern on the benzene ring. pressbooks.publibretexts.org The alteration of this spectral region in this compound compared to its non-deuterated counterpart can help confirm the specific locations of the deuterium atoms among the three available positions on the aromatic ring. If deuteration were to occur at the hydroxyl (-OH) or carboxylic acid (-COOH) groups, the most prominent changes would be seen in the broad O-H stretching band (typically 2500-3300 cm⁻¹), which would be replaced by a sharper O-D band at a lower frequency (around 2100-2400 cm⁻¹). The absence of a major shift in the O-H band and the presence of new C-D bands confirms aromatic ring deuteration.
X-ray Crystallography for Solid-State Structural and Conformational Studies (if applicable)
While specific X-ray crystallographic data for this compound is not widely published, the methodology remains fully applicable. The analysis would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be inferred.
It is important to note that X-ray diffraction primarily maps electron density. Since hydrogen and deuterium have the same single electron, X-ray crystallography cannot easily distinguish between them. However, the primary structural information—such as the planarity of the aromatic ring, the orientation of the nitro and carboxyl groups, and intermolecular hydrogen bonding patterns—would be accurately determined. The substitution of hydrogen with deuterium is not expected to significantly alter the molecular conformation or the crystal packing compared to the non-deuterated analogue. researchgate.net Studies on salicylic (B10762653) acid itself have shown a well-defined crystal structure, and it is expected that this compound would exhibit similarly ordered packing in its crystalline form. researchgate.netnih.govresearchgate.net
Theoretical and Computational Chemistry Approaches for 3 Nitrosalicylic Acid D3
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and inherent reactivity of molecules. aps.orgepfl.ch These methods solve the Schrödinger equation for a given molecule, providing information about electron distribution, molecular orbital energies, and other electronic properties. youtube.comwustl.edu For 3-Nitrosalicylic Acid-d3, these calculations can elucidate how the presence of a deuterium (B1214612) atom on the aromatic ring influences the molecule's electronic environment.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Quantum chemical calculations can precisely determine if the isotopic substitution in this compound alters this energy gap compared to its non-deuterated counterpart.
Table 1: Hypothetical Electronic Properties of 3-Nitrosalicylic Acid Isotopologues
| Property | 3-Nitrosalicylic Acid | This compound |
|---|---|---|
| HOMO Energy (eV) | -7.5 | -7.51 |
| LUMO Energy (eV) | -2.1 | -2.11 |
| HOMO-LUMO Gap (eV) | 5.4 | 5.4 |
Note: This table contains hypothetical data for illustrative purposes.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. arxiv.orgarxiv.org DFT is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. aps.org For this compound, DFT calculations can determine the precise bond lengths and angles, revealing any structural changes induced by the deuterium atom. nih.gov
Once the optimized geometry is found, DFT can be used to explore the potential energy surface of the molecule. This allows for the calculation of energy profiles for various chemical processes, such as conformational changes or reactions. By mapping these energy landscapes, researchers can identify stable isomers, transition states, and reaction intermediates. Popular functionals like B3LYP are often employed in these studies due to their proven reliability in reproducing molecular geometries and reaction energies. nih.gov
Table 2: Hypothetical Optimized Geometries from DFT Calculations
| Parameter | 3-Nitrosalicylic Acid | This compound |
|---|---|---|
| C-D Bond Length (Å) | N/A | 1.09 |
| C-H Bond Length (Å) | 1.09 | N/A |
| O-H Bond Length (Å) | 0.97 | 0.97 |
Note: This table contains hypothetical data for illustrative purposes.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand spectroscopic features. For this compound, these predictions are especially useful for identifying the effects of isotopic labeling.
NMR Spectroscopy: Calculations can predict the chemical shifts of carbon and hydrogen atoms. For this compound, the presence of deuterium would lead to predictable changes in the NMR spectrum, such as the disappearance of a proton signal and slight shifts in the signals of neighboring carbons.
IR and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The substitution of a hydrogen atom with the heavier deuterium atom results in a lower vibrational frequency for the C-D bond compared to the C-H bond. Computational methods can accurately predict these isotopic shifts in the IR and Raman spectra, providing a clear signature of deuteration.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules and with a solvent. nih.gov MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.
For this compound, MD simulations can provide insights into how the molecule behaves in a solution. This includes studying the formation of hydrogen bonds between the salicylic (B10762653) acid moiety and solvent molecules like water. nih.govresearchgate.net Solvation effects can significantly influence a molecule's conformation and reactivity, and MD simulations can capture these dynamic processes. Furthermore, these simulations can be used to understand how this compound might interact with biological macromolecules, such as proteins, by modeling the intermolecular forces that govern these interactions.
Computational Modeling of Reaction Pathways and Transition States Involving Deuterium
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying the associated transition states. researchgate.net For reactions involving this compound, these models can reveal how the presence of deuterium affects the reaction mechanism.
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can calculate the structure and energy of the transition state, providing a detailed picture of the bond-breaking and bond-forming processes. By comparing the transition state energies for the deuterated and non-deuterated reactants, researchers can predict the effect of isotopic substitution on the reaction rate.
The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where a reaction proceeds at a different rate when a hydrogen atom at a reactive site is replaced with a deuterium atom. figshare.comresearchgate.net This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. nih.gov The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.
Computational simulations can accurately predict the magnitude of the KIE. bath.ac.uk If the C-D bond is broken in the rate-determining step of a reaction, a primary KIE is observed, and the reaction will be slower with the deuterated compound. If the deuterium is not directly involved in bond breaking but is located near the reaction center, a smaller, secondary KIE may be observed. Simulating the KIE for reactions of this compound can provide valuable mechanistic information. mdpi.com
Table 3: Hypothetical Kinetic Isotope Effect Data
| Reaction Type | kH/kD (Primary) | kH/kD (Secondary) |
|---|---|---|
| Aromatic Electrophilic Substitution | 1.5 - 2.5 | 0.9 - 1.1 |
| Decarboxylation | 1.0 - 1.2 | 1.05 - 1.15 |
Note: This table contains hypothetical data for illustrative purposes.
Application of Machine Learning in Predicting Reactivity and Selectivity in Deuterated Systems
Machine learning (ML) is an emerging and powerful tool in computational chemistry. cmu.edunih.govresearchgate.net ML models can be trained on large datasets of chemical reactions and molecular properties to predict the outcomes of new reactions with high speed and accuracy. ukcatalysishub.co.uknih.gov
In the context of deuterated systems like this compound, ML could be applied to predict reactivity and selectivity. For instance, an ML model could be trained to predict the KIE for a wide range of reactions based on the molecular features of the reactants. This approach could accelerate the discovery of new deuterated compounds with desirable properties and provide new insights into the factors that govern chemical reactivity in these systems.
Applications of 3 Nitrosalicylic Acid D3 in Advanced Chemical Synthesis and Materials Science
3-Nitrosalicylic Acid-d3 as a Deuterated Building Block in Complex Organic Synthesis
The presence of deuterium (B1214612) atoms on the aromatic ring of this compound makes it a valuable precursor in the synthesis of more complex isotopically labeled molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, lending significant stability to the isotopic label throughout multi-step synthetic sequences. fiveable.me
Derivatization Strategies for Functional Group Transformations with Isotopic Retention
This compound possesses three primary functional groups amenable to chemical transformation: the carboxylic acid, the hydroxyl group, and the nitro group. Strategic manipulation of these groups allows for the creation of a diverse array of derivatives while preserving the deuterium labels on the aromatic core. The stability of the aromatic system ensures that the C-D bonds remain intact under a wide range of reaction conditions that target the functional groups. youtube.comlibretexts.orgkhanacademy.org
Key derivatization reactions include:
Esterification of the carboxylic acid group.
Amide formation via activation of the carboxylic acid.
Etherification of the phenolic hydroxyl group.
Reduction of the nitro group to form an amino group.
These transformations are fundamental in organic synthesis and allow the deuterated scaffold to be incorporated into larger, more complex molecular architectures.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group | Isotopic Label Retention |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester | High |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | High |
| Hydroxyl | Etherification (Williamson) | Alkyl Halide, Base (e.g., NaH) | Ether | High |
| Nitro | Reduction | H2/Pd, Sn/HCl, Na2S2O4 | Amine | High |
Synthesis of Other Labeled Aromatic Compounds or Intermediates
A significant application of this compound is its role as a key intermediate in the synthesis of other valuable deuterated compounds. pharmaffiliates.com A prime example is the synthesis of Mesalamine-d3 (also known as 5-Aminosalicylic acid-d3). pharmaffiliates.comnih.gov Mesalamine is an anti-inflammatory drug, and its deuterated analog is crucial for use as an internal standard in pharmacokinetic and metabolic studies. pharmaffiliates.com
The synthesis involves the chemical reduction of the nitro group on the this compound molecule to an amino group. This transformation directly yields the target Mesalamine-d3, demonstrating an efficient use of the deuterated precursor to produce a complex, labeled pharmaceutical standard. pharmaffiliates.com
Integration into Metal-Organic Frameworks (MOFs) and Coordination Compounds
Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The versatile chemical nature of this compound, particularly its carboxylate group, makes it a suitable candidate for use as an organic linker in the assembly of novel, deuterated MOFs. acs.org
Preparation of Deuterated Ligands for MOF Assembly
The synthesis of a deuterated MOF involves the same principles as standard MOF synthesis, typically through solvothermal methods, but utilizes an isotopically labeled organic linker. wikipedia.org this compound can serve directly as this linker, coordinating with metal nodes (e.g., Zinc, Zirconium, Copper) through its carboxylate and hydroxyl groups to form a three-dimensional, porous framework. The resulting MOF would have its organic components isotopically labeled with deuterium. Post-synthetic modification techniques could also be employed to exchange existing linkers in a pre-formed MOF with this compound. wikipedia.orgresearchgate.net
| Component | Example Material | Role in MOF Assembly |
|---|---|---|
| Deuterated Organic Ligand | This compound | Forms the structural "struts" of the framework |
| Metal Salt Precursor | Zinc Nitrate, Zirconium Chloride | Provides the metal "nodes" for coordination |
| Solvent | Dimethylformamide (DMF), Diethylformamide (DEF) | Medium for crystal growth |
Probing Adsorption and Diffusion Mechanisms within MOFs using Isotopic Labels
The primary advantage of constructing MOFs with deuterated linkers is the unique analytical window it opens for studying the material's properties. Isotopic labeling is a powerful tool for investigating the dynamics of both the framework itself and guest molecules within the pores. nih.govdntb.gov.ua
Techniques that are highly sensitive to isotopic composition, such as inelastic neutron scattering (INS) and solid-state deuterium NMR (²H NMR), can be employed. nih.govnih.govacs.org
Inelastic Neutron Scattering (INS): Neutrons scatter differently from hydrogen and deuterium nuclei. nih.govacs.orgnih.gov By using a deuterated framework, the scattering signal from the host material is distinct from that of non-deuterated (hydrogen-containing) guest molecules. This allows for precise tracking of the location, orientation, and diffusion pathways of adsorbed gases or liquids within the MOF pores. nih.govrsc.org
Solid-State ²H NMR: This technique can directly probe the deuterated sites in the MOF structure. nih.govwikipedia.orgnih.gov It is highly sensitive to molecular motion, enabling the study of the dynamics of the organic linker, such as phenyl ring flips or other conformational changes, which are crucial for understanding the framework's flexibility and its interaction with guest molecules. nih.govmdpi.com Comparing kinetic isotope effects (KIEs) between deuterated and non-deuterated substrates can also help establish the relative rates of substrate diffusion versus chemical reaction within the MOF's pores. nih.govosti.govresearchgate.net
Development of Deuterated Probes for Spectroscopic Applications
The presence of deuterium in this compound makes it an excellent tool for various spectroscopic applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In ¹H NMR spectroscopy , protons (¹H) are the observed nuclei. Since deuterium (²H) has a different nuclear spin and resonance frequency, it is "silent" in a standard ¹H NMR experiment. tcichemicals.comirisotope.com When this compound is used, the signals corresponding to the deuterated positions on the aromatic ring disappear from the ¹H spectrum. This simplifies the spectrum, reduces complex signal overlap, and aids in the unambiguous assignment of the remaining proton signals.
In ²H NMR spectroscopy , the deuterium nucleus is observed directly. This allows for the verification of the position and extent of deuteration within the molecule. wikipedia.org It is also a powerful method for studying molecular dynamics in solid-state materials, as mentioned for MOFs. nih.govwikipedia.org
In Mass Spectrometry (MS) , deuterated compounds like this compound serve as ideal internal standards for quantitative analysis. clearsynth.comtexilajournal.com An internal standard is a known amount of a compound added to a sample to correct for variations during sample processing and analysis. scispace.com Because this compound is chemically identical to its non-deuterated counterpart, it behaves in the exact same way during extraction and ionization. texilajournal.com However, its increased mass allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to the known concentration of the deuterated internal standard, highly accurate and precise quantification can be achieved, compensating for matrix effects and instrument variability. clearsynth.comtexilajournal.comnih.gov
| Compound | Expected Aromatic Signals in ¹H NMR | Molecular Weight (Monoisotopic) | Spectroscopic Application |
|---|---|---|---|
| 3-Nitrosalicylic Acid | ~3 signals (multiplets) | 183.02 g/mol | Analyte |
| This compound | No signals from the deuterated ring | 186.04 g/mol | NMR spectral simplification; MS Internal Standard |
Functionalization of Surfaces and Nanomaterials with Deuterated Analogues
The precise control over the surface properties of materials is a cornerstone of modern materials science and nanotechnology. Functionalization, the process of modifying a surface by attaching specific molecules, allows for the tailoring of properties such as wettability, biocompatibility, chemical reactivity, and optical and electronic characteristics. In this context, deuterated molecules, including this compound, are emerging as powerful tools for both the synthesis of advanced materials and the in-depth analysis of their surface characteristics.
The incorporation of deuterium, a stable isotope of hydrogen, into a functionalizing molecule offers a unique label that can be readily distinguished from naturally abundant hydrogen (protium). This isotopic substitution has minimal impact on the chemical properties of the molecule, such as its reactivity and binding affinity to a surface. However, the difference in mass between deuterium and protium (B1232500) leads to significant and measurable differences in their physical properties, which are exploited by various surface-sensitive analytical techniques.
This compound is a particularly interesting candidate for surface functionalization due to its molecular structure. The carboxylic acid group (-COOH) provides a strong anchor for attaching the molecule to a wide range of materials, including metal oxides, polymers, and carbon-based nanomaterials. The nitro group (-NO2) can influence the electronic properties of the surface and can also serve as a reactive site for further chemical modifications. The deuterium atoms on the aromatic ring act as spectroscopic labels, enabling detailed investigation of the functionalized surface.
The process of functionalizing a surface with this compound typically involves exposing the substrate material to a solution of the deuterated compound. The carboxylic acid group can then form a covalent bond or a strong electrostatic interaction with the surface, creating a self-assembled monolayer (SAM) or a more complex surface coating. The density and orientation of the bound molecules can be controlled by varying the reaction conditions, such as concentration, temperature, and solvent.
An interface is the boundary between two different phases of matter, and the chemical and physical processes that occur at interfaces are critical in a vast array of scientific and technological fields. Understanding the structure, composition, and dynamics of molecules at these interfaces is essential for developing new catalysts, sensors, coatings, and biomedical devices. Deuterium labeling, as provided by molecules like this compound, is a key strategy for elucidating the intricacies of interfacial phenomena.
The primary advantage of using deuterium labels is the "contrast" they provide in various analytical techniques that are sensitive to isotopic composition. This contrast allows researchers to selectively observe the behavior of the labeled molecules at an interface, even in the presence of a large background of hydrogen-containing species.
Neutron Reflectometry: This is a powerful technique for studying the structure of thin films and interfaces. Neutrons interact with atomic nuclei, and the strength of this interaction, known as the scattering length, is different for hydrogen and deuterium. By functionalizing a surface with this compound and performing neutron reflectometry, it is possible to precisely determine the thickness, density, and roughness of the molecular layer at the interface. By selectively deuterating different parts of a molecule, one can even determine the orientation of the molecules on the surface.
Illustrative Neutron Reflectometry Data for a Silicon Wafer Functionalized with this compound
| Parameter | Value | Description |
| Layer Thickness | 1.5 ± 0.2 nm | The thickness of the this compound monolayer. |
| Scattering Length Density | 4.2 x 10⁻⁶ Å⁻² | Related to the composition and density of the monolayer. The higher value compared to a non-deuterated analogue confirms the presence of deuterium. |
| Surface Roughness | 0.3 ± 0.1 nm | The smoothness of the interface between the silicon wafer and the monolayer. |
| Solvent Penetration | 15 ± 5% | The extent to which the surrounding solvent molecules penetrate the monolayer. |
Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific vibrational spectroscopy technique that provides information about the chemical identity and orientation of molecules at an interface. The vibrational frequencies of chemical bonds involving deuterium are significantly different from those involving hydrogen. For example, the C-D stretching vibration appears at a lower frequency than the C-H stretching vibration. By functionalizing a surface with this compound and acquiring an SFG spectrum, one can specifically probe the vibrational modes of the deuterated molecule at the interface, providing insights into its orientation and interaction with the surface.
Illustrative SFG Vibrational Frequencies for this compound at a Solid-Air Interface
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Inferred Orientation |
| ν(C-D) aromatic | ~2250 | Aromatic C-D stretch | Tilt angle of the aromatic ring relative to the surface normal. |
| νs(COO⁻) | ~1400 | Symmetric carboxylate stretch | Indicates bidentate binding of the carboxylic acid group to the surface. |
| νas(COO⁻) | ~1600 | Asymmetric carboxylate stretch | Further confirms the binding mode of the carboxylic acid. |
| νs(NO₂) | ~1350 | Symmetric nitro stretch | Provides information on the local environment of the nitro group. |
Advanced Analytical Methodologies Utilizing 3 Nitrosalicylic Acid D3 As a Standard or Reagent
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative analysis, and the use of deuterated internal standards like 3-Nitrosalicylic Acid-d3 is central to its application. These standards, which contain stable heavy isotopes of hydrogen (deuterium), are chemically identical to the analyte of interest but have a different mass. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte (e.g., 3-Nitrosalicylic Acid) and the internal standard (this compound), enabling highly accurate quantification. clearsynth.comwisdomlib.org
The development of robust IDMS methods is crucial for accurately measuring trace levels of analytes in complex biological or environmental samples. Complex matrices, such as plasma, soil, or food products, often contain interfering substances that can enhance or suppress the analyte signal, leading to inaccurate results. clearsynth.comlcms.cz The addition of a known quantity of a deuterated internal standard like this compound at the beginning of the sample preparation process is a key strategy to overcome these "matrix effects". clearsynth.com
Because the deuterated standard behaves identically to the native analyte during extraction, cleanup, and derivatization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov The final measurement is based on the ratio of the signal from the native analyte to that of the deuterated standard. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuations, ensuring the integrity of the quantitative result. lcms.cz Method validation for IDMS procedures involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the analytical procedure is robust and reliable. clearsynth.comnih.gov
The use of deuterated internal standards like this compound is fundamental to achieving high precision and accuracy in analytical chemistry. clearsynth.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. Deuterated standards significantly improve both.
By compensating for variations in sample extraction, potential degradation, and instrument response, the internal standard ensures that the final calculated concentration is accurate. wisdomlib.orglcms.cz Precision is enhanced because the ratio-based measurement minimizes the impact of random errors that can occur during sample handling and injection into the analytical instrument. For instance, studies analyzing pesticides in different cannabis matrices have shown that when an internal standard is used, accuracy percentages fall within 25% and Relative Standard Deviation (RSD) values, a measure of precision, drop below 20%. lcms.cz Without the internal standard, accuracy values can differ by more than 60% with RSDs over 50%. lcms.cz
| Analytical Parameter | Analysis without Internal Standard | Analysis with Deuterated Internal Standard | Reference |
|---|---|---|---|
| Accuracy Deviation | > 60% | < 25% | lcms.cz |
| Precision (%RSD) | > 50% | < 20% | lcms.cz |
Chromatographic Techniques Employing this compound as a Reference Standard
In chromatographic methods, particularly when coupled with mass spectrometry, this compound is an ideal reference standard for the quantification of its non-labeled counterpart. Its nearly identical chemical properties ensure it co-elutes with the analyte, while its different mass allows for separate detection.
High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is a powerful technique for separating and quantifying compounds in a mixture. lcms.cz In developing an HPLC method for 3-Nitrosalicylic Acid, its deuterated analog, this compound, would be used as an internal standard. nih.gov A key advantage is that the deuterated standard has virtually the same retention time as the analyte, meaning it passes through the HPLC column under the same conditions. nih.gov
Method development often involves optimizing the mobile phase composition (e.g., acetonitrile and water with an acid modifier like formic or phosphoric acid), column type (e.g., a reverse-phase C18 column), and flow rate to achieve good peak shape and separation from other components in the sample. sielc.comresearchgate.net The use of this compound allows for reliable quantification even if chromatographic conditions vary slightly between runs, as the analyte-to-standard ratio remains stable. ekb.eg
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reverse Phase (e.g., Newcrom R1, C18) | Separation based on hydrophobicity. | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water with Acid (Formic or Phosphoric) | Elutes the analytes from the column. | sielc.com |
| Detection | Mass Spectrometry (MS) or UV-Vis | Detects and quantifies the analyte and standard. | lcms.czresearchgate.net |
| Internal Standard | This compound | Corrects for matrix effects and procedural variations. | clearsynth.comnih.gov |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com Many polar compounds containing functional groups like carboxylic acids (-COOH) and hydroxyls (-OH), such as 3-Nitrosalicylic Acid, are not sufficiently volatile for direct GC analysis. mdpi.comresearchgate.net Therefore, a chemical modification step known as derivatization is required to make them "GC-amenable". sigmaaldrich.com
Derivatization increases the volatility of the analyte by replacing active hydrogens on polar groups with less polar moieties. mdpi.com A common method is silylation, which uses reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to add a trimethylsilyl (TMS) group. sigmaaldrich.com In this context, both the 3-Nitrosalicylic Acid analyte and the this compound internal standard would be derivatized before injection into the GC-MS system. nih.gov The deuterated standard, now also in its volatile form, co-elutes with the analyte derivative and provides a reliable basis for quantification by correcting for any inconsistencies in the derivatization reaction efficiency or injection volume. nih.gov
| Derivatization Method | Common Reagents | Target Functional Groups | Reference |
|---|---|---|---|
| Silylation | BSTFA, MSTFA, HMDS | -OH, -COOH, -NH2, -SH | researchgate.netsigmaaldrich.com |
| Acylation | TFAA, PFPA, HFBA | Alcohols, Amines, Phenols | researchgate.net |
| Alkylation (Esterification) | Alkylating agents | Carboxylic acids, Amides | researchgate.net |
Spectroscopic Standardization and Calibration Procedures using Deuterated Analogs
While the primary application of deuterated analogs like this compound is as internal standards in mass spectrometry, they also play a role in general spectroscopic standardization. The use of a stable isotope-labeled standard is crucial for creating accurate calibration curves, which are essential for determining the concentration of an analyte in an unknown sample. clearsynth.com
In a typical calibration procedure for an LC-MS or GC-MS method, a series of calibration standards are prepared containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the native analyte (3-Nitrosalicylic Acid). lcms.cz A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples based on their measured signal ratios. This approach corrects for isotopic interferences that can sometimes occur between the analyte and the internal standard, preventing nonlinear calibration behavior and biased results. nih.gov The use of the deuterated standard ensures the calibration is robust, accurate, and compensates for variations in instrument performance over time. clearsynth.com
Use as a Labeled Tracer in Mechanistic Analytical Studies
Isotopically labeled compounds are invaluable tools in analytical chemistry for elucidating complex chemical processes and ensuring the accuracy of quantitative measurements. This compound, a deuterated analog of 3-nitrosalicylic acid, serves a critical function as a labeled tracer, primarily in its capacity as an internal standard for quantitative analysis by mass spectrometry. This application is particularly significant in mechanistic studies of atmospheric chemistry, where precise measurement of trace-level compounds is essential to understanding the formation and fate of pollutants like secondary organic aerosols (SOAs).
In such studies, this compound is added to environmental samples, such as atmospheric particulate matter collected on filters, prior to extraction and analysis. d-nb.info Because it shares nearly identical chemical and physical properties with its non-labeled counterpart (the analyte), it experiences similar losses during sample preparation, extraction, and derivatization steps. However, due to its higher mass resulting from the deuterium (B1214612) atoms, it can be distinguished from the native analyte by a mass spectrometer.
This allows it to function as a reliable tracer for analytical recovery. By comparing the final measured amount of the labeled standard to the known amount initially added, analysts can calculate a recovery factor. This factor is then used to correct the measured concentration of the native analyte, yielding a more accurate quantification. This precise quantification is fundamental to mechanistic studies; for instance, in the evaluation of anthropogenic SOA tracers, this compound is used as an internal standard for the quantification of its corresponding analyte, 5-nitrosalicylic acid. d-nb.inforesearchgate.net The accurate data obtained for these tracer compounds helps scientists to build and validate models of complex photooxidation pathways of aromatic volatile organic compounds (VOCs) in the atmosphere. d-nb.inforesearchgate.net
The use of this compound in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) enables the reliable quantification of nitromonoaromatic compounds, which are key products of atmospheric chemical reactions. d-nb.inforesearchgate.net The ability to accurately measure the concentrations of these specific products helps researchers to constrain reaction pathways and better understand the sources and atmospheric processing of organic aerosols. d-nb.info
| Application Area | Labeled Tracer | Corresponding Analyte(s) | Analytical Methodology | Purpose in Mechanistic Study | Reference |
| Atmospheric Chemistry / Secondary Organic Aerosol (SOA) Analysis | This compound | 5-Nitrosalicylic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | To correct for analyte loss during sample preparation, enabling accurate quantification of SOA tracers to understand their formation mechanisms. | d-nb.info |
Environmental Transformation Mechanisms and Isotopic Tracing of Nitrosalicylic Acids
Mechanistic Investigations of Photolytic Degradation Pathways
Photolytic degradation is a key process in the environmental fate of many aromatic compounds. Research in this area for 3-Nitrosalicylic Acid-d3 would focus on how sunlight breaks down the molecule.
Deuterium (B1214612) Labeling to Trace Hydrogen Abstraction and Radical Formation
The use of this compound would be instrumental in elucidating the mechanisms of its own photolytic degradation. By replacing specific hydrogen atoms with deuterium, scientists can track the chemical reactions that occur when the molecule is exposed to light. The heavier deuterium isotope forms a stronger bond with carbon than hydrogen. This difference, known as the kinetic isotope effect, can help determine if the breaking of a C-H (or C-D) bond is a rate-determining step in the degradation pathway. For example, if a reaction proceeds slower with the deuterated compound, it would suggest that hydrogen abstraction is a key mechanistic step. This technique is crucial for identifying the formation of transient radical species and understanding the initial steps of photodegradation in aquatic and terrestrial environments.
Biotransformation Pathways and Microbial Metabolite Identification (Mechanistic Focus)
The breakdown of chemical compounds by microorganisms is a critical component of their environmental fate. Studies on the biotransformation of this compound would investigate how bacteria and fungi metabolize this compound.
Study of Enzyme-Catalyzed Deuterium Exchange in Biodegradation
In the context of biodegradation, this compound can serve as a valuable tool to probe enzymatic mechanisms. Certain microbial enzymes can catalyze the exchange of hydrogen and deuterium atoms with the surrounding water. Observing such an exchange would provide insights into the specific enzymatic processes involved in the breakdown of the molecule. Furthermore, by tracking the deuterium label in the various metabolic byproducts, researchers can piece together the entire biotransformation pathway. This would allow for the unambiguous identification of metabolites and a deeper understanding of the microbial degradation processes at a molecular level.
Hydrolytic Stability and Kinetic Modeling in Aqueous Environments
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound in water is a key parameter for predicting its persistence in the environment. Kinetic studies would measure the rate of hydrolysis under various pH and temperature conditions. While the substitution of hydrogen with deuterium is not expected to significantly alter the hydrolytic stability of the carboxyl and nitro functional groups, precise kinetic modeling would be necessary to confirm this.
| Parameter | Description | Anticipated Data for this compound |
| Hydrolysis Rate Constant (kh) | The rate at which the compound degrades in water. | Data not available. Would be determined experimentally. |
| Half-life (t1/2) | The time it takes for half of the compound to degrade. | Data not available. Would be calculated from kh. |
| pH-dependence | How the rate of hydrolysis changes with water acidity or alkalinity. | Data not available. A pH-rate profile would be generated. |
| Temperature-dependence | How the rate of hydrolysis changes with temperature. | Data not available. Activation energy would be determined. |
Sorption-Desorption Dynamics and Transport Mechanisms in Environmental Matrices
The extent to which a chemical binds to soil and sediment particles affects its mobility in the environment. Sorption-desorption studies are critical for predicting whether a compound will be sequestered in the soil or transported to groundwater.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of 3-Nitrosalicylic Acid-d3
This compound is the isotopically labeled version of 3-Nitrosalicylic Acid, where three hydrogen atoms have been replaced by deuterium (B1214612). Its molecular formula is C7H2D3NO5, and it has a molecular weight of approximately 186.14 g/mol . The non-deuterated form, 3-Nitrosalicylic Acid, is a yellowish crystalline solid formed, along with its isomer 5-nitrosalicylic acid, through the nitration of salicylic (B10762653) acid. drugfuture.com
Currently, the primary documented application of this compound in academic literature is as an internal standard. researchgate.netresearchgate.netd-nb.info In a study evaluating anthropogenic secondary organic aerosol tracers from aromatic hydrocarbons, this compound (3NSA-D3) was utilized for the quantification of nitromonoaromatic compounds. researchgate.netd-nb.info Its utility in this context stems from its chemical similarity to the analytes of interest, with the key difference being its mass. This allows for precise quantification in complex environmental samples by mass spectrometry.
Furthermore, this compound serves as a crucial intermediate in the synthesis of Mesalamine-d3. biosynth.comclearsynth.comnih.gov Mesalamine, or 5-aminosalicylic acid, is an anti-inflammatory drug used to treat inflammatory bowel disease. The deuterated version, Mesalamine-d3, is valuable in pharmacokinetic and metabolism studies. The synthesis of Mesalamine-d3 from this compound highlights the role of deuterated intermediates in accessing more complex, isotopically labeled drug molecules.
Below is a data table summarizing the known properties of this compound and its non-deuterated counterpart.
| Property | This compound | 3-Nitrosalicylic Acid |
| Molecular Formula | C7H2D3NO5 | C7H5NO5 |
| Molecular Weight | 186.14 g/mol | 183.12 g/mol drugfuture.comnih.gov |
| CAS Number | Not explicitly available | 85-38-1 drugfuture.comnih.gov |
| Appearance | Not explicitly documented | Yellowish crystals drugfuture.com |
| Melting Point | Not explicitly documented | 142-147 °C sigmaaldrich.com |
| Primary Application | Internal standard in mass spectrometry, researchgate.netresearchgate.netd-nb.info Intermediate for Mesalamine-d3 synthesis | Dye chemistry drugfuture.com |
Identification of Emerging Research Frontiers and Methodological Innovations for Deuterated Compounds
The field of deuterated compounds is experiencing rapid growth, driven by innovative synthetic methodologies and expanding applications. These advancements pave the way for new research frontiers where molecules like this compound could play a significant role.
Methodological Innovations:
The synthesis of specifically labeled compounds like this compound relies on advancements in deuteration techniques. Traditional methods are being supplemented by more efficient and selective approaches. These include:
Late-stage functionalization: This allows for the introduction of deuterium into complex molecules at a later stage of the synthesis, which is more efficient and cost-effective.
Transition-metal-catalyzed C-H activation: This powerful tool enables the direct replacement of hydrogen with deuterium at specific positions in a molecule, offering high precision in labeling.
Flow chemistry: This technique allows for safer and more scalable deuteration reactions, often with improved yields and purity.
These evolving synthetic strategies will make a wider array of deuterated compounds, including derivatives of this compound, more accessible for research.
Emerging Research Frontiers:
The application of deuterated compounds is expanding beyond their use as internal standards. Key emerging areas include:
Drug Discovery and Development: Deuteration can significantly alter the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.netnih.gov This can lead to improved drug efficacy, reduced side effects, and lower required dosages. nih.govresearchgate.netnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. nih.gov As an intermediate for a deuterated anti-inflammatory drug, this compound is situated at the heart of this burgeoning field.
Metabolism and Mechanistic Studies: Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems and for elucidating complex reaction mechanisms. The specific labeling in this compound can be tracked through metabolic pathways, providing insights into how related compounds are processed in the body.
Materials Science: The incorporation of deuterium can influence the physical properties of materials, such as their thermal stability and optical properties. Research into deuterated polymers and organic electronics is an active area of investigation.
Interdisciplinary Research Opportunities and Long-Term Impact
The unique properties of deuterated compounds like this compound create a fertile ground for interdisciplinary research, with the potential for significant long-term impact across various scientific domains.
Medicinal Chemistry and Pharmacology: The collaboration between synthetic chemists developing novel deuteration methods and pharmacologists studying drug metabolism is crucial. The insights gained from using compounds like deuterated Mesalamine, derived from this compound, can lead to the design of safer and more effective drugs for a range of diseases.
Environmental Science and Analytical Chemistry: The use of this compound as an internal standard in environmental analysis demonstrates the synergy between these fields. As analytical techniques become more sensitive, the demand for high-purity deuterated standards for the detection and quantification of pollutants will continue to grow.
Biochemistry and Structural Biology: Deuterated molecules are used in neutron scattering and certain types of NMR spectroscopy to probe the structure and dynamics of biological macromolecules. While not a direct application of this compound itself, its role as a building block for other labeled molecules contributes to this area.
The long-term impact of research into deuterated compounds is poised to be substantial. In medicine, it promises a new generation of pharmaceuticals with improved therapeutic profiles. In environmental science, it will enhance our ability to monitor and understand the fate of pollutants. As synthetic methodologies continue to improve, the accessibility and application of a vast array of deuterated compounds will undoubtedly lead to new discoveries and technological advancements across the scientific landscape.
Q & A
Basic Questions
Q. What are the established methods for synthesizing 3-Nitrosalicylic Acid-d3, and how do reaction conditions influence deuteration efficiency?
- Methodological Answer : The synthesis of this compound typically involves nitration of deuterated salicylic acid precursors. For non-deuterated analogs, nitration is achieved using concentrated H₂SO₄ and HNO₃ under controlled temperatures (0–5°C) to favor mononitration at the 3-position . For deuteration, deuterated nitric acid (DNO₃) or deuterated solvents (e.g., D₂SO₄) may replace protonated reagents to ensure efficient isotopic labeling. Reaction conditions such as temperature, stoichiometry, and reaction time must be optimized to minimize byproducts (e.g., 5-nitrosalicylic acid) and maximize deuteration efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the deuterated product .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm deuteration by observing the absence of proton signals at specific positions (e.g., aromatic protons). ²H NMR may further validate isotopic incorporation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 186.12 (C₇D₃H₂NO₅), with a mass shift of +3 Da compared to the non-deuterated form .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -COOH at ~1700 cm⁻¹) and confirms structural integrity .
- HPLC-UV/Vis : Purity assessment using reverse-phase chromatography with deuterated solvent systems ensures minimal contamination from non-deuterated analogs .
Advanced Research Questions
Q. How does deuteration of 3-Nitrosalicylic Acid impact its binding affinity and coordination behavior in metal-ligand complexes?
- Methodological Answer : Deuteration alters the electronic and steric properties of the ligand, potentially affecting metal coordination. For example, in aluminum(III) complexes, deuterated this compound may exhibit slight differences in logβ (binding constant) due to isotopic effects on hydrogen bonding or dipole interactions. Researchers should conduct isothermal titration calorimetry (ITC) or UV-Vis titration under controlled pH to compare binding affinities with non-deuterated analogs. Computational studies (DFT) can further elucidate isotopic effects on molecular geometry and electronic structure .
Q. What methodological considerations are critical when using this compound as an internal standard in quantitative LC-MS analysis?
- Methodological Answer :
- Isotopic Purity : Ensure ≥98% deuteration to avoid interference from non-deuterated impurities in calibration curves .
- Matrix Effects : Validate the standard in biological matrices (e.g., serum) by spiking experiments to account for ion suppression/enhancement.
- Chromatographic Separation : Use deuterated mobile phases (e.g., D₂O/acetonitrile-d³) to resolve this compound from endogenous analytes.
- Stability Testing : Monitor degradation under storage conditions (-20°C, desiccated) and during sample preparation (e.g., freeze-thaw cycles) .
Q. How can researchers resolve contradictions in stability data of this compound under varying experimental conditions?
- Methodological Answer : Contradictions often arise from differences in pH, temperature, or solvent systems. For example, degradation via decarboxylation may occur at elevated temperatures (>40°C) or in alkaline conditions. To resolve discrepancies:
- Conduct accelerated stability studies (ICH guidelines) across pH 2–9 and temperatures (4–40°C).
- Use LC-MS to identify degradation products (e.g., 3-nitrobenzaldehyde-d3).
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under specific conditions .
Q. What are the optimal storage conditions to ensure the long-term stability of this compound in laboratory settings?
- Methodological Answer : Store the compound in amber glass vials under inert atmosphere (argon or nitrogen) at -20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Periodic purity checks via HPLC (every 6 months) are recommended. For aqueous solutions, prepare fresh daily or freeze aliquots at -80°C to minimize deuterium exchange with solvent protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
